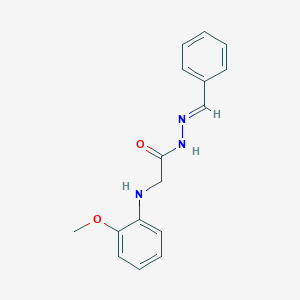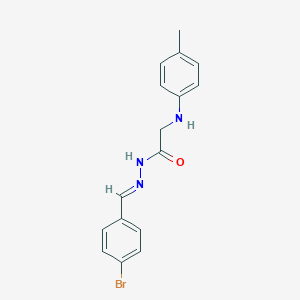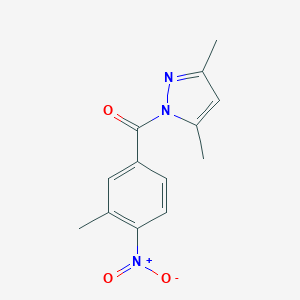![molecular formula C25H25N3O4S B387810 N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE](/img/structure/B387810.png)
N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalenylidene group, a hydrazino linkage, and a benzenesulfonamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the naphthalenylidene intermediate. This intermediate is then reacted with hydrazine derivatives under controlled conditions to form the hydrazino linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
Wissenschaftliche Forschungsanwendungen
N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-3,4-dihydro-1(2H)-naphthalenone: Shares the naphthalenylidene group but lacks the hydrazino and sulfonamide moieties.
N-Phenylbenzenesulfonamide: Contains the sulfonamide group but lacks the naphthalenylidene and hydrazino linkages.
Uniqueness
N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C25H25N3O4S |
|---|---|
Molekulargewicht |
463.6g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)anilino]-N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]acetamide |
InChI |
InChI=1S/C25H25N3O4S/c1-32-21-15-16-23-19(17-21)9-8-14-24(23)26-27-25(29)18-28(20-10-4-2-5-11-20)33(30,31)22-12-6-3-7-13-22/h2-7,10-13,15-17H,8-9,14,18H2,1H3,(H,27,29)/b26-24+ |
InChI-Schlüssel |
MODARFMXBOQRBF-SHHOIMCASA-N |
SMILES |
COC1=CC2=C(C=C1)C(=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)CCC2 |
Isomerische SMILES |
COC1=CC2=C(C=C1)/C(=N/NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)/CCC2 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Cyclopenta[b]thiophene-3-carbonitrile, 5,6-dihydro-2-(2,6-dichlorobenzylidenamino)-](/img/structure/B387727.png)
![N'-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B387728.png)
![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N'-[(1E)-6-METHOXY-3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDENE]-5-(3-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B387730.png)

![3-(2,2-dimethylpropanoylamino)-N-[4-[6-[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]benzamide](/img/structure/B387733.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzamide](/img/structure/B387734.png)



![6,8-dibromo-3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B387739.png)


![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]tryptophan](/img/structure/B387745.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(4-nitrophenyl)acetyl]hydrazinylidene}butanamide](/img/structure/B387749.png)
